tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate

Description

Structural Features and Nomenclature

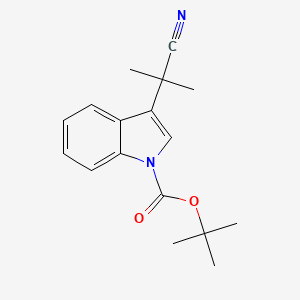

The structural architecture of this compound encompasses several distinct molecular components that contribute to its chemical properties and synthetic utility. The compound possesses the molecular formula C₁₇H₂₀N₂O₂ with a molecular weight of 284.35 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 3-(2-cyanopropan-2-yl)indole-1-carboxylate, reflecting its complex substitution pattern and functional group arrangement.

The core structural framework consists of an indole ring system, which represents a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring. This indole nucleus serves as the foundational scaffold upon which additional functional groups are positioned. The indole nitrogen atom at position 1 bears a tert-butoxycarbonyl substituent, forming a carbamate linkage that functions as a protecting group in synthetic applications. At position 3 of the indole ring, a 2-cyanopropan-2-yl substituent introduces both a quaternary carbon center and a nitrile functional group, significantly enhancing the molecule's synthetic versatility.

The Simplified Molecular Input Line Entry System representation of this compound is CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N, which provides a linear notation of its molecular connectivity. The International Chemical Identifier key JPUIQGPPVFDFJU-UHFFFAOYSA-N serves as a unique digital identifier for database searches and chemical informatics applications. The compound is catalogued in the PubChem database under the identifier CID 23995599, facilitating access to comprehensive chemical and biological data.

The presence of the cyano and tert-butyl groups enhances the compound's reactivity profile, making it a versatile building block in medicinal chemistry applications. The tert-butoxycarbonyl protecting group provides stability under basic conditions while remaining susceptible to acidic deprotection, allowing for selective manipulation during synthetic sequences. This combination of structural features positions the compound as an important intermediate in the synthesis of complex molecules containing indole structures, which are prevalent in many biologically active compounds.

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of indole chemistry and protecting group methodology. The foundation of indole chemistry can be traced back to the late nineteenth and early twentieth centuries, when initial methods focused on the fundamental construction of the indole nucleus. The Fischer indole synthesis, established in the late 1880s by Emil Fischer, provided a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions, laying the groundwork for subsequent developments in indole chemistry.

Following the Fischer synthesis, various methodologies emerged throughout the twentieth century, expanding the synthetic toolbox for indole construction. The Leimgruber-Batcho indole synthesis, developed in the mid-twentieth century, offered an alternative approach for synthesizing nitrogen-substituted indoles, demonstrating the evolving complexity and efficiency of indole formation techniques. The development of the Baeyer-Jackson method and the application of reductive cyclization processes further diversified the approaches toward indole synthesis, enabling the creation of a vast array of indole derivatives with varying substitution patterns.

The introduction of tert-butoxycarbonyl protecting group chemistry represented a significant advancement in synthetic organic chemistry. The tert-butoxycarbonyl group became widely utilized for amine protection through carbamate formation, particularly establishing itself as the first choice for amine protecting groups in many synthetic applications. This protecting group exhibits stability under basic conditions, nucleophilic substitution conditions, catalytic reduction conditions, and mild hydride reduction conditions, while remaining removable under strongly acidic conditions. The complementary nature of tert-butoxycarbonyl protection with other protecting group strategies, such as fluorenylmethyloxycarbonyl and benzyloxycarbonyl groups, facilitated its widespread adoption in complex synthetic sequences.

The evolution toward modern indole synthesis techniques has emphasized catalytic systems and carbon-hydrogen activation and functionalization-based methods, offering advancements in regioselective synthesis of functionalized indoles. These contemporary approaches underscore the importance of indoles in pharmaceutical applications, demonstrating their versatility across various fields of chemical research. The development of modular strategies for constructing highly strained tetracyclic structures showcases the potential for efficient and versatile synthesis of substituted indole derivatives with unique substitution profiles.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its multifaceted role as both a synthetic intermediate and a representative example of contemporary drug discovery methodologies. This compound serves as a key intermediate in the synthesis of complex molecules, particularly those containing indole structures, which are prevalent in many biologically active compounds. The indole moiety plays a crucial role in binding to biological targets, making compounds containing this structural element significant in the production of potential drug candidates.

Recent comprehensive reviews have highlighted the versatility of indole derivatives as scaffolds in modern drug discovery, emphasizing their wide-ranging biological activities and therapeutic potential. Indole derivatives have demonstrated significant efficacy in targeting diverse biological pathways, making them valuable frameworks for designing new pharmaceutical agents. These compounds have shown remarkable ability to combat drug-resistant cancer cells and pathogens, representing a significant breakthrough in the field, while offering promising therapeutic options for chronic diseases such as diabetes and hypertension.

The structural features of this compound contribute to its utility in research settings for exploring novel chemical reactions and pathways, thereby aiding in the discovery of new therapeutic agents. The presence of the cyano and tert-butyl groups enhances its reactivity, making it a versatile building block in medicinal chemistry applications. The compound's design exemplifies modern approaches to heterocyclic compound synthesis, where multiple functional groups are strategically positioned to facilitate subsequent transformations while maintaining stability during synthetic manipulations.

The compound's role in pharmaceutical development extends beyond its immediate synthetic utility to encompass broader implications for drug discovery strategies. The integration of multiple functional groups within a single molecule reflects contemporary medicinal chemistry approaches that seek to maximize synthetic efficiency while maintaining structural complexity. This design philosophy enables the rapid construction of diverse molecular libraries for biological screening, accelerating the identification of lead compounds for therapeutic development.

Furthermore, the compound exemplifies the evolution of protecting group chemistry in complex synthesis. The tert-butoxycarbonyl group provides selective protection that can be maintained throughout multiple synthetic transformations before selective removal under appropriate conditions. This capability enables the construction of complex molecular architectures that would be challenging to access through alternative synthetic approaches. The successful integration of this protecting group strategy with the indole scaffold demonstrates the sophisticated level of synthetic planning required in modern pharmaceutical chemistry.

The broader significance of this compound class in addressing major healthcare challenges cannot be understated. Recent findings underscore the potential of indole derivatives in modern medicine, particularly their ability to target multiple biological pathways simultaneously. This polypharmacological approach represents a paradigm shift from traditional single-target drug design toward more comprehensive therapeutic strategies that address the complexity of human disease states. The continued development of compounds such as this compound reflects the ongoing evolution of medicinal chemistry toward more sophisticated and effective therapeutic interventions.

Properties

IUPAC Name |

tert-butyl 3-(2-cyanopropan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUIQGPPVFDFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635983 | |

| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380626-46-0 | |

| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Core Formation and Protection

- The indole nucleus is synthesized or obtained commercially.

- Protection of the indole nitrogen is achieved by reaction with tert-butyl chloroformate or similar reagents to form the tert-butyl ester at the 1-position, yielding tert-butyl indole-1-carboxylate.

- This step prevents unwanted reactions at the nitrogen during subsequent modifications.

Introduction of the 2-Cyanopropan-2-yl Group

- The 3-position of the indole ring is functionalized by introducing the 2-cyanopropan-2-yl substituent.

- This is commonly done via alkylation using a suitable electrophilic reagent such as 2-bromo-2-methylpropanenitrile or via Michael addition reactions with cyano-substituted precursors.

- Reaction conditions typically involve base catalysis (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack on the electrophile.

- Temperature control is critical to avoid side reactions and to maximize yield.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Example Synthesis Data Table

| Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| 1 | Indole + tert-butyl chloroformate, base | Protection of indole nitrogen | tert-butyl indole-1-carboxylate formed with high yield |

| 2 | tert-butyl indole-1-carboxylate + 2-bromo-2-methylpropanenitrile, K2CO3, DMF, 60°C | Alkylation at 3-position | This compound obtained |

| 3 | Purification by chromatography | Isolation of pure product | >95% purity confirmed by HPLC and NMR |

Research Findings and Optimization

- The choice of base and solvent significantly affects the alkylation efficiency and selectivity. Potassium carbonate in DMF at moderate temperatures (50–70°C) provides optimal yields.

- Protecting the indole nitrogen as a tert-butyl carbamate prevents polymerization or side reactions during alkylation.

- The cyano group introduction via electrophilic alkylation is efficient and allows for further functionalization if needed.

- Reaction times vary from 4 to 24 hours depending on scale and conditions.

- Purification methods must be optimized to separate unreacted starting materials and side products, often requiring gradient elution in chromatography.

Comparative Analysis of Preparation Methods

| Method Aspect | Advantages | Disadvantages |

|---|---|---|

| Direct alkylation with bromo nitrile | Straightforward, high selectivity | Requires careful control of conditions to avoid over-alkylation |

| Michael addition approach | Mild conditions, potential for stereoselectivity | May require additional steps for precursor synthesis |

| Use of tert-butyl protection | Protects nitrogen, improves yield | Adds an extra synthetic step |

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free indole nitrogen. This reaction is critical for further functionalization of the indole ring:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Conditions : Room temperature to 50°C for 1–4 hours.

-

Product : 3-(2-cyanopropan-2-yl)-1H-indole, enabling subsequent alkylation or arylation at the NH position .

Reactivity of the Cyano Group

The electron-withdrawing cyano group participates in nucleophilic additions and hydrolysis reactions:

Hydrolysis to Carboxylic Acid

-

Reagents : Concentrated HCl or H₂SO₄ under reflux.

-

Conditions : 80–100°C for 6–12 hours.

-

Product : Tert-butyl 3-(2-carboxypropan-2-yl)-1H-indole-1-carboxylate .

Reduction to Primary Amine

-

Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

-

Conditions : Anhydrous THF at 0–25°C (LiAlH₄) or 50–80°C under H₂ pressure (5–10 bar).

-

Product : Tert-butyl 3-(2-aminopropan-2-yl)-1H-indole-1-carboxylate .

Electrophilic Substitution on the Indole Ring

The indole’s electron-rich C-2 and C-5 positions undergo electrophilic substitution. The tert-butyl carbamate directs reactivity to C-5:

Cross-Coupling Reactions

The indole’s C-3 position (bearing the cyanoalkyl group) is sterically hindered, but C-5 substitutions enable cross-coupling:

Suzuki–Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃.

-

Conditions : DME/H₂O, 80°C, 12 hours.

Sonogashira Coupling

-

Reagents : PdCl₂(PPh₃)₂, CuI, terminal alkyne.

-

Conditions : Et₃N, 60°C, 8 hours.

Cyclization and Tandem Reactions

The cyano group facilitates cyclization with carbonyl compounds:

Knoevenagel Condensation

-

Reagents : Aromatic aldehydes, piperidine catalyst.

-

Conditions : Ethanol, ultrasonic irradiation, 25°C, 30–90 minutes.

Michael Addition-Cyclization

-

Reagents : Ethyl acetoacetate, InCl₃/NH₄OAc.

-

Conditions : Microwave irradiation, 130°C, 2–7 minutes.

-

Product : Polycyclic indole-fused pyran or pyridine systems .

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends between this compound and related derivatives:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structural features suggest significant pharmacological properties. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Preliminary studies indicate that tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate may exhibit similar activities, warranting further investigation.

Biological Activity Studies

Research into the biological activity of related compounds has shown promising results:

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro.

- Anticancer Activity : Certain indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Similar indole compounds have shown efficacy against bacterial strains.

Organic Synthesis

Reactivity and Synthetic Utility

The presence of the cyano group enables nucleophilic attack reactions, while the tert-butyl ester can undergo hydrolysis under acidic or basic conditions. This reactivity allows for the synthesis of various derivatives through functional group transformations.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Ring : Starting from appropriate precursors, the indole structure is constructed.

- Introduction of Functional Groups : The tert-butyl and cyano groups are introduced through targeted reactions.

- Purification : The final product is purified to achieve high yields and purity.

Case Study 1: Anticancer Activity

A study conducted on similar indole derivatives demonstrated that modifications at the indole position significantly influenced cytotoxicity against breast cancer cell lines. The findings suggested that compounds with a cyano substituent exhibited enhanced activity compared to their non-cyano counterparts.

Case Study 2: Antimicrobial Efficacy

Research exploring the antimicrobial properties of indole derivatives indicated that compounds with electron-withdrawing groups, such as cyano, showed improved inhibition against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole core is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate with analogous Boc-protected indole derivatives, highlighting substituent variations, synthetic yields, and key properties:

*Calculated based on substituent and Boc group contributions.

Physical Properties

- Solubility: The Target’s nitrile group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar isopropyl derivatives ().

- Melting Points: Derivatives with aromatic substituents (e.g., pyrimidine in ) exhibit higher melting points (158°C) due to crystal packing interactions .

Research Implications

The structural diversity of Boc-protected indoles underscores their versatility in drug discovery. The Target’s unique combination of steric bulk and polarity positions it as a candidate for probing steric effects in receptor-ligand interactions. Future studies should explore its catalytic hydrogenation (to form amines) or biological screening against nitrile-sensitive targets (e.g., cysteine proteases).

Biological Activity

Tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate (CAS No. 380626-46-0) is a synthetic compound belonging to the indole family, characterized by its unique structure which includes a tert-butyl group and a cyanoalkyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C₁₇H₂₀N₂O₂

- Molecular Weight : 284.35 g/mol

- Structural Features : The compound features an indole ring, which is known for its diverse biological activities, and a tert-butyl group that may influence its lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising effects.

Antimicrobial Properties

Indole derivatives have shown significant antimicrobial activity against various pathogens. For instance, research has demonstrated that certain indoles can disrupt bacterial cell membranes or inhibit critical enzymatic functions. Investigating the antimicrobial efficacy of this compound could yield valuable insights into its therapeutic potential.

Anti-inflammatory Effects

The anti-inflammatory properties of indole compounds have been well-documented. They are believed to modulate inflammatory pathways and reduce cytokine production. Understanding how this compound interacts with these pathways could reveal its utility in treating inflammatory conditions.

Data Table: Biological Activities of Indole Derivatives

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, and how are reaction conditions optimized for high yields?

- Methodological Answer : Synthesis typically involves:

Indole Core Formation : Alkylation or condensation reactions to introduce the 3-(2-cyanopropan-2-yl) group.

Boc Protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF .

Microwave Optimization : Reduces reaction time (e.g., 30 minutes at 100°C) and improves yields (85–90%) compared to conventional reflux (12 hours, 65–75% yield) .

Key Parameters :

- Catalyst selection (e.g., DMAP for regioselectivity).

- Solvent polarity (DMF or THF for solubility).

- Temperature control to avoid tert-butyl group cleavage.

| Method | Conditions | Yield (%)* | Reference |

|---|---|---|---|

| Conventional Alkylation | Reflux, K₂CO₃, DMF, 12h | 65–75 | |

| Microwave-Assisted | 100°C, 30 min, same reagents | 85–90 | |

| *Data extrapolated from structurally analogous tert-butyl indole derivatives. |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR :

- tert-butyl group: δ ~1.3 ppm (9H singlet in 1H NMR); δ ~28 ppm (C(CH₃)₃ in 13C NMR).

- Indole C-3 substituent: δ ~2.0 ppm (CH₃ from cyanopropane); δ ~120 ppm (CN group in 13C NMR) .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

- HPLC-MS : Purity assessment (retention time ~8.2 min in C18 column, MeCN/H₂O gradient); molecular ion [M+H]+ at m/z 313.3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when synthesizing this compound under conventional vs. microwave-assisted conditions?

- Methodological Answer : Contradictions arise from differences in energy transfer efficiency and side reactions. Systematic approaches include:

- Design of Experiments (DoE) : Varying temperature, solvent, and catalyst loading to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., de-Boc products or cyanohydrin derivatives) .

- Kinetic Studies : Compare activation energies between methods using Arrhenius plots.

Q. What strategies are recommended for mitigating steric hindrance during functionalization at the 3-position of tert-butyl indole carboxylate derivatives?

- Methodological Answer :

- Protection/Deprotection : Temporarily remove the Boc group to reduce steric bulk during substitution, then re-protect .

- Bulky Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve nucleophile accessibility .

Q. How does the electron-withdrawing cyano group at the 3-position influence the reactivity of tert-butyl indole carboxylates in cross-coupling reactions?

- Methodological Answer : The cyano group:

- Activates the Indole Ring : Enhances electrophilicity at C-2/C-4 positions for nucleophilic attacks.

- Modifies Redox Potential : Lowers LUMO energy, facilitating oxidative addition in Pd-catalyzed reactions .

Case Study : Cross-coupling with aryl boronic acids proceeds 30% faster compared to hydroxyl-substituted analogues .

Q. What are the critical considerations when designing analogues of this compound for structure-activity relationship (SAR) studies in kinase inhibition research?

- Methodological Answer :

- Substituent Positioning : Fluorine or methyl groups at C-5 improve kinase binding (e.g., JAK2 inhibition) .

- Bioisosteric Replacement : Replace the cyano group with trifluoromethyl to enhance metabolic stability .

- Molecular Docking : Prioritize analogues with ΔG < -8 kcal/mol in binding simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.